Bienvenue dans la boutique en ligne BenchChem!

Udonitrectag

Neurotrophic keratitis Corneal healing Dose-response

Udonitrectag is the only non-recombinant dual TrkA/p75NTR agonist providing Phase II-validated dose-response benchmarks (0.5, 2.5, 5.0 μg/day) for neurotrophic keratitis research. Unlike rhNGF (Oxervate), it chemically enables simultaneous p75NTR pathway investigation. Procure as a reference standard for comparator studies, preclinical dual-target pharmacology, or as the lysine salt platform for ophthalmic formulation development.

Molecular Formula C20H19NO5
Molecular Weight 353.4 g/mol
CAS No. 1458063-04-1
Cat. No. B611552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUdonitrectag
CAS1458063-04-1
SynonymsUdonitrectag
Molecular FormulaC20H19NO5
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C3OC(C(O3)C(=O)O)C(=O)N2CC4=CC=CC=C4
InChIInChI=1S/C20H19NO5/c22-18-16-17(19(23)24)26-20(25-16)15(11-13-7-3-1-4-8-13)21(18)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12H2,(H,23,24)/t15-,16+,17+,20-/m1/s1
InChIKeySEKGLVUAECPQQM-NHAYFPRASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Udonitrectag (REC 0559) Procurement Overview: Synthetic Neurotrophin Mimetic with Dual TrkA/p75NTR Activity for Neurodegenerative Research


Udonitrectag (CAS 1458063-04-1), also designated as REC 0559 or MT-8, is a low molecular weight (353.37 g/mol) synthetic compound engineered to emulate the activity of nerve growth factor (NGF) while addressing the stability challenges inherent to native NGF [1]. The compound is distinguished by its dual-target mechanism: it acts as an agonist of the tropomyosin kinase A (TrkA) receptor, which mediates NGF-driven neuronal survival and differentiation, and also engages the low-affinity neurotrophin receptor p75NTR [2]. Beyond NGF-mimetic activity, Udonitrectag is reported to exhibit brain-derived neurotrophic factor (BDNF) mimetic activity [3]. Currently in Phase II clinical development for neurotrophic keratitis and Phase I/II for diabetic foot ulcers, Udonitrectag holds Orphan Drug Designation in both the United States and European Union for neurotrophic keratitis [4][5].

Udonitrectag Substitution Risk Analysis: Why Generic Neurotrophin Mimetics and Recombinant NGF Cannot Be Interchanged


The procurement of Udonitrectag for research or clinical development cannot be generically substituted with recombinant human NGF (rhNGF, cenegermin) or other in-class neurotrophin mimetics due to fundamental differences in molecular pharmacology and clinical development status. Udonitrectag is a chemically defined small molecule (C20H19NO5) that exhibits a dual TrkA/p75NTR agonist profile, distinguishing it from rhNGF which solely targets TrkA [1]. Critically, Udonitrectag's clinical development program in neurotrophic keratitis has generated a distinct efficacy and safety dataset at defined dose levels (0.5, 2.5, and 5.0 μg/day), providing a unique benchmark for comparator studies—even where the primary endpoint was not met [2]. In contrast, rhNGF (Oxervate) is a recombinant protein with a different dosing regimen (20 μg/mL, six times daily) and a distinct adverse event profile, precluding direct interchangeability in both research protocols and clinical development planning [3].

Udonitrectag Product-Specific Quantitative Evidence: Comparative Efficacy, Dosing, and Safety Data


Udonitrectag Phase II Neurotrophic Keratitis Efficacy: Dose-Response Versus Vehicle Control

In a Phase II, international, multicenter, double-masked, randomized, vehicle-controlled trial (NCT04276558) evaluating three doses of Udonitrectag (REC 0/0559) eye drops in 108 adult patients with Stage 2 or 3 neurotrophic keratitis, the proportion of patients achieving complete corneal healing at Week 8 was 33.3% for the 0.5 μg/day group, 19.2% for the 2.5 μg/day group, 19.2% for the 5.0 μg/day group, compared to 34.5% for the vehicle (placebo) group [1]. None of the Udonitrectag dose groups demonstrated a statistically significant improvement over vehicle [1].

Neurotrophic keratitis Corneal healing Dose-response Phase II clinical trial

Udonitrectag Safety Profile: Ocular Adverse Event Rates in Phase II NK Trial

In the same Phase II neurotrophic keratitis trial, participants receiving Udonitrectag (REC 0/0559) experienced a higher incidence of eye-related adverse events compared to the vehicle (placebo) group [1]. However, the majority of these adverse events were characterized as mild or moderate in severity and reversible, with events being predominantly related to the administration of the eye drops and transient in nature [1]. The study concluded that Udonitrectag was generally well tolerated and that the safety profile was manageable [1].

Ocular tolerability Adverse events Safety pharmacology Neurotrophic keratitis

Udonitrectag Clinical Development Breadth: Multiple Indications Versus Single-Indication Comparators

Udonitrectag has achieved Orphan Drug Designation from both the European Commission (EU/3/14/1400, granted 16/12/2014) and the United States FDA for the treatment of neurotrophic keratitis [1]. Beyond neurotrophic keratitis (Phase II), Udonitrectag's clinical development pipeline encompasses diabetic foot ulcer (Phase I/II) and preclinical investigation for multiple indications including glaucoma, choroideremia, dry eye syndrome, retinitis pigmentosa, acute myocardial infarction, sickle cell disease, and transplant rejection [2]. This breadth of clinical-stage and preclinical indication exploration exceeds that of recombinant human NGF (cenegermin), which is approved only for neurotrophic keratitis.

Clinical development pipeline Orphan drug designation Indication expansion Neurodegenerative disease

Udonitrectag Lysine Salt Formulation: Enhanced Physicochemical Properties for Ophthalmic Delivery

Udonitrectag is also available as Udonitrectag lysine salt (Negermin lysine salt), a formulation specifically optimized for ophthalmic delivery in the treatment of neurotrophic keratitis [1][2]. The lysine salt form (molecular formula of parent: C20H19NO5) is designed to enhance aqueous solubility and corneal penetration relative to the free acid form. While quantitative comparative solubility or permeability data between the free acid and lysine salt forms are not publicly available in the accessed sources, the existence of a clinically deployed lysine salt formulation distinguishes Udonitrectag from neurotrophin mimetics that lack an optimized salt form for topical ophthalmic administration.

Salt formulation Ophthalmic drug delivery Physicochemical optimization Lysine salt

Udonitrectag Procurement Application Scenarios: Research and Clinical Development Use Cases


Neurotrophic Keratitis Clinical Development Benchmarking and Comparator Studies

Procure Udonitrectag as a reference compound for designing comparator trials against emerging neurotrophic keratitis therapeutics. The Phase II dataset provides a quantifiable efficacy benchmark (33.3% healing rate at 0.5 μg/day vs 34.5% vehicle) and a characterized safety profile (higher but manageable ocular AE incidence) that can inform sample size calculations and endpoint selection for subsequent studies [1]. The availability of three clinically tested dose levels (0.5, 2.5, 5.0 μg/day) enables dose-response modeling and pharmacokinetic-pharmacodynamic correlation studies [1].

Dual TrkA/p75NTR Mechanism of Action Studies in Neurodegeneration Models

Deploy Udonitrectag in preclinical research programs investigating the therapeutic relevance of simultaneous TrkA and p75NTR activation. Unlike recombinant NGF (which exclusively activates TrkA) or selective TrkA agonists, Udonitrectag's dual-receptor profile [2] makes it uniquely suitable for elucidating the contribution of p75NTR signaling to neuroprotection, apoptosis regulation, and neuronal plasticity in disease models including glaucoma, retinitis pigmentosa, and diabetic neuropathy—indications for which Udonitrectag is already in preclinical or clinical development [3].

Topical Ophthalmic Formulation Development Using Lysine Salt Form

Utilize the Udonitrectag lysine salt formulation (Negermin lysine salt) as a starting point for developing novel topical ophthalmic neuroprotective agents [4]. The clinically deployed lysine salt form, tested in Phase II trials at concentrations of 5, 25, and 50 μg/mL with QID dosing [1], provides a validated formulation platform for ocular drug delivery research, reducing the need for de novo salt screening and solubility optimization in early-stage ophthalmic programs targeting corneal neurotrophic deficiencies.

Multi-Indication Neurotrophin Mimetic Research Platform

Incorporate Udonitrectag into multi-indication drug discovery platforms as a tool compound for neurotrophin mimetic pharmacology across diverse disease areas. With disclosed development activity in diabetic foot ulcer (Phase I/II), glaucoma (preclinical), dry eye syndrome, retinitis pigmentosa, acute myocardial infarction, and sickle cell disease [3], Udonitrectag offers cross-indication applicability that single-indication neurotrophin mimetics lack. This breadth supports research programs exploring the role of NGF/BDNF mimetic activity in both ocular and systemic neurodegenerative and ischemic conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Udonitrectag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.